molecular formula C8H7BrFI B8128172 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene

Cat. No.: B8128172
M. Wt: 328.95 g/mol
InChI Key: RZGGSRAXUGODAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is an organic compound that belongs to the class of halogenated benzenes. These compounds are characterized by the presence of halogen atoms (bromine, fluorine, and iodine) attached to a benzene ring. Such compounds are often used in various chemical reactions and have applications in different fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene can be achieved through a multi-step process involving the introduction of halogen atoms to the benzene ring. One possible route is:

    Bromination: Starting with fluorobenzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 2-position.

    Alkylation: The final step involves the alkylation of the benzene ring with an ethyl group, which can be done using ethyl iodide (C2H5I) in the presence of a strong base like potassium tert-butoxide (t-BuOK).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Electrophilic Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a building block for bioactive compounds or pharmaceuticals.

    Medicine: Potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, the compound’s mechanism would depend on its interaction with molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzene: Lacks the ethyl and iodine substituents.

    4-Fluoro-1-(2-iodoethyl)-benzene: Lacks the bromine substituent.

    2-Bromo-1-(2-iodoethyl)-benzene: Lacks the fluorine substituent.

Uniqueness

2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is unique due to the presence of three different halogen atoms and an ethyl group on the benzene ring

Properties

IUPAC Name

2-bromo-4-fluoro-1-(2-iodoethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFI/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGGSRAXUGODAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of Ph3P (2.57 g, 9.81 mmol) and imidazole (0.668 g, 9.81 mmol) in DCM (50 mL) was cooled to 0° C. Added to this was iodine (2.489 g, 9.81 mmol) and the resulting mixture was stirred at 0° C. for 30 min. 2-(2-Bromo-4-fluorophenyl)ethanol (1.79 g, 8.17 mmol) was added portionwise over several minutes and the resulting mixture was stirred at room temp. After 16 h, the mixture was filtered washing the solids with DCM. The filtrate was washed with aq Na2S2O3 and the organic phase was dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (Biotage; 0%-100% EtOAc/hexane; 20 CV) to give 2-bromo-4-fluoro-1-(2-iodoethyl)benzene (2.4 g, 7.30 mmol, 89% yield) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 7.33 (dd, J=8.2, 2.7 Hz, 1H), 7.25 (dd, J=8.5, 5.8 Hz, 1H), 7.02 (td, J=8.2, 2.6 Hz, 1H), 3.41-3.35 (m, 2H), 3.32-3.26 (m, 2H).
Name
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
0.668 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.489 g
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.